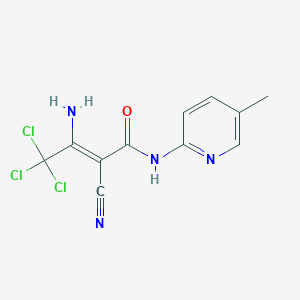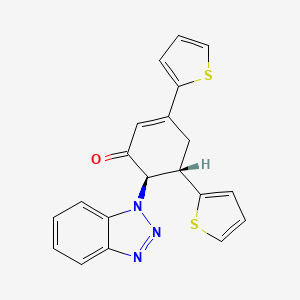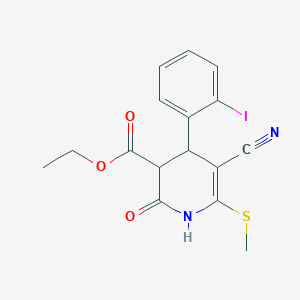
2-Pyrazolin-5-ol, 5-(4-chlorophenyl)-1-(3-chlorobenzoyl)-3-trifluoromethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorobenzoyl)-5-(4-chlorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of chlorobenzoyl, chlorophenyl, and trifluoromethyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzoyl)-5-(4-chlorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the chlorobenzoyl group: This step involves the acylation of the pyrazole ring with 3-chlorobenzoyl chloride in the presence of a base such as pyridine.
Introduction of the chlorophenyl and trifluoromethyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(3-Chlorobenzoyl)-5-(4-chlorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzoyl oxides, while reduction may produce chlorophenyl alcohols.
科学研究应用
Chemistry
In chemistry, 1-(3-Chlorobenzoyl)-5-(4-chlorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. They may be tested for efficacy in treating various diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique chemical properties make it valuable for various applications.
作用机制
The mechanism of action of 1-(3-Chlorobenzoyl)-5-(4-chlorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
- 1-(3-Chlorobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 1-(3-Chlorobenzoyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 1-(3-Chlorobenzoyl)-5-(4-fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Uniqueness
1-(3-Chlorobenzoyl)-5-(4-chlorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to the presence of both chlorobenzoyl and chlorophenyl groups, which may confer distinct chemical and biological properties. The trifluoromethyl group also enhances its stability and reactivity compared to similar compounds.
属性
分子式 |
C17H11Cl2F3N2O2 |
|---|---|
分子量 |
403.2 g/mol |
IUPAC 名称 |
(3-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C17H11Cl2F3N2O2/c18-12-6-4-11(5-7-12)16(26)9-14(17(20,21)22)23-24(16)15(25)10-2-1-3-13(19)8-10/h1-8,26H,9H2 |
InChI 键 |
AJYREMZOBNOKSW-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NN(C1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC(=CC=C3)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-hexane-1,6-diylbis{2-[(2,5-dimethoxyphenyl)(phenylsulfonyl)amino]acetamide} (non-preferred name)](/img/structure/B11537872.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11537892.png)
acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B11537893.png)
![4-bromo-2-chloro-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537902.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537908.png)
![9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11537916.png)

![Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11537930.png)
acetyl}hydrazinylidene)-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11537935.png)
![2,2'-pyridine-2,6-diylbis[5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11537943.png)

![4-[(3-Hydroxypropyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B11537966.png)
![6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11537975.png)
